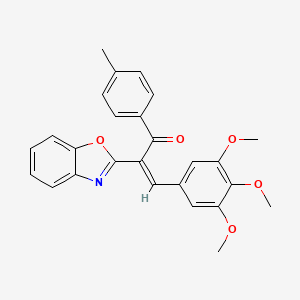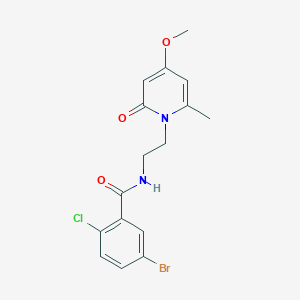
5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 5-Bromo-2-chlorobenzoyl chloride
Starting with 5-bromo-2-chlorobenzoic acid, it is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Preparation of 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine
This intermediate is synthesized via a multi-step process starting from 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine, which is alkylated using bromoethylamine under basic conditions.
Formation of 5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
The final compound is formed by coupling the previously synthesized 5-bromo-2-chlorobenzoyl chloride with the amine intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production would likely focus on optimizing the yield and purity of each intermediate step, employing robust and scalable processes such as flow chemistry or automated synthesis platforms. Key considerations would include cost-effectiveness, environmental impact, and reproducibility.
化学反应分析
Types of Reactions It Undergoes
Oxidation
The methoxy group may undergo oxidative demethylation to yield a corresponding hydroxy group.
Reduction
The carbonyl group in the pyridine ring can be reduced to form an alcohol.
Substitution
The halogens (bromo and chloro) on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Sodium ethoxide (NaOEt) or sodium amide (NaNH₂) in solvents like ethanol or liquid ammonia.
Major Products Formed from These Reactions
Oxidation: : Formation of a phenolic compound.
Reduction: : Formation of an alcohol derivative.
Substitution: : Introduction of nucleophiles such as amines or thiols.
科学研究应用
Chemistry
Synthesis of Complex Molecules:
Biology
Biochemical Studies: : It can be used to study enzyme interactions, particularly those involving halogenated aromatic compounds.
Medicine
Pharmaceuticals: : Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material Science: : It could be used in the development of novel polymers or as a precursor in the synthesis of advanced materials.
作用机制
Molecular Targets and Pathways Involved
The compound likely interacts with specific proteins or enzymes through its halogenated benzamide moiety, potentially inhibiting or modulating their activity. The exact mechanism would depend on the specific biological target and the context of its application.
相似化合物的比较
Unique Features
The presence of both bromine and chlorine atoms on the benzene ring, combined with the pyridinone moiety, provides a unique combination of electronic and steric properties that can influence its reactivity and biological activity.
Similar Compounds
5-Bromo-2-chlorobenzamide: : Similar benzene ring substitution pattern but lacks the pyridinone moiety.
2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylbenzamide: : Similar pyridinone group but different benzene ring substitutions.
This compound stands out due to its unique combination of functional groups, which provides a diverse array of chemical and biological properties, making it a versatile tool in scientific research.
属性
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3/c1-10-7-12(23-2)9-15(21)20(10)6-5-19-16(22)13-8-11(17)3-4-14(13)18/h3-4,7-9H,5-6H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAODQXTVPJHBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2910638.png)
![rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans](/img/structure/B2910639.png)
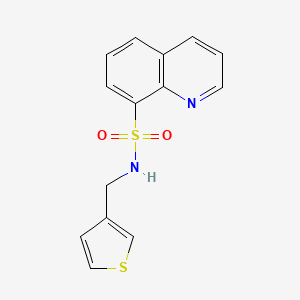
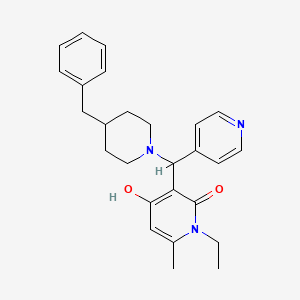
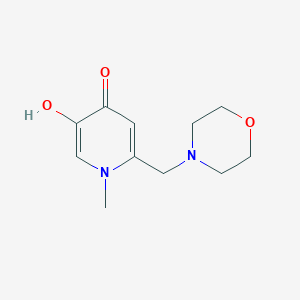
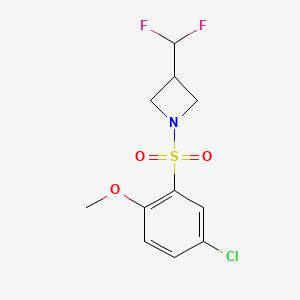
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/new.no-structure.jpg)
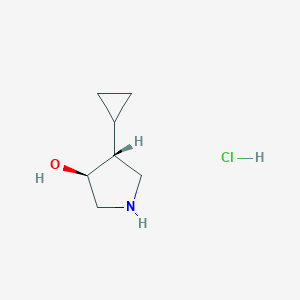
![8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2910650.png)
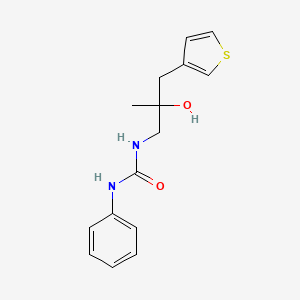
![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)
![1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2910654.png)
![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)
